ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with ethyl, dichlorophenyl, and dimethyl groups
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, contributing to its biological activity.
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects The compound likely interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it’s likely that the compound has multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, resulting in enhanced cholinergic signaling. Additionally, this compound interacts with various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound enhances cholinergic signaling by inhibiting acetylcholinesterase . This can lead to improved cognitive functions and memory. In addition, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced cholinergic signaling. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage . The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the compound’s effects on cellular function can persist for several hours after administration, with a gradual decline in activity over time . Long-term studies have indicated that this compound can have lasting effects on cellular function, particularly in terms of oxidative stress responses and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and memory in rodents by inhibiting acetylcholinesterase . At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses . Long-term studies in animal models have indicated that chronic exposure to high doses of this compound can result in adverse effects on liver and kidney function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound has been shown to influence the activity of key metabolic enzymes, such as superoxide dismutase and catalase, thereby modulating oxidative stress responses and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, including the cytoplasm and mitochondria . The distribution of this compound within tissues is influenced by its interactions with plasma proteins and other binding partners . These interactions can affect the compound’s localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress responses and energy production . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its activity and function . The subcellular localization of the compound can also influence its interactions with other biomolecules, affecting its overall biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1-phenyl-1H-pyrazole is formed by reacting hydrazine hydrate with acetylacetone.
Substitution with Dichlorophenyl Group: The next step involves the introduction of the 3,4-dichlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole ring reacts with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the carboxylate ester is formed by reacting the substituted pyrazole with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been studied for various applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of anti-inflammatory and analgesic agents due to its structural similarity to known bioactive pyrazoles.
Agrochemicals: The compound can be used as a precursor for the synthesis of herbicides and fungicides, leveraging its ability to interfere with specific biochemical pathways in plants and fungi.
Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylate: Lacks the dichlorophenyl group, which may reduce its potency in certain applications.
Methyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of both the dichlorophenyl and ethyl ester groups, which confer specific chemical properties and biological activities that are not observed in its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 1-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)10-5-6-11(15)12(16)7-10/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOTPGEGGVTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC(=C(C=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363436 | |
Record name | ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477710-51-3 | |
Record name | ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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